N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a thiadiazole ring, and a cyanophenyl group
Mechanism of Action
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Related 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to certain anticancer drugs .
Biochemical Pathways
It is known that disruption of tubulin microtubule dynamics can lead to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to induce cancer cell death via caspase-dependent apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanophenyl halide.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of hydrazine derivatives with carbon disulfide in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole and thiadiazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules such as proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and exhibits similar biological activities.
2-Cyano-N-(4-nitrophenyl)acetamide: This compound shares the cyano group and has been studied for its biological activities.
Uniqueness
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its thiazole and thiadiazole rings, along with the presence of a cyanophenyl group
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS2/c1-8-12(22-19-18-8)13(20)17-14-16-11(7-21-14)10-4-2-9(6-15)3-5-10/h2-5,7H,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFMVRIGBBJQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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